molecular formula C9H10BrClN2O B2716638 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride CAS No. 2375260-63-0

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Cat. No.: B2716638
CAS No.: 2375260-63-0
M. Wt: 277.55
InChI Key: LRISGWDUGYBGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a bromine atom at the 8th position and a hydrochloride group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazepines, while oxidation and reduction can produce oxides or reduced derivatives, respectively .

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom and hydrochloride group play a role in modulating the compound’s affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom and hydrochloride group, resulting in different pharmacological properties.

    8-Chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in potency and receptor affinity.

    1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one;hydrochloride: Similar but without the bromine atom, affecting its solubility and pharmacokinetics.

Uniqueness

The presence of the bromine atom at the 8th position and the hydrochloride group makes 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride unique. These modifications enhance its solubility, receptor binding affinity, and overall pharmacological profile, distinguishing it from other benzodiazepine derivatives .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRISGWDUGYBGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.